molecular formula C19H23N3O4S B2596009 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 872688-84-1

2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2596009
CAS No.: 872688-84-1
M. Wt: 389.47
InChI Key: XVUZWIPAQGMHIR-UHFFFAOYSA-N
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Description

2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound that features a pyridazine ring substituted with a 3,4-dimethoxyphenyl group and a thioether linkage to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized via the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Substitution with 3,4-Dimethoxyphenyl Group:

    Thioether Formation: The thioether linkage is formed by reacting the substituted pyridazine with a thiol compound, such as 2-mercaptoacetic acid, under appropriate conditions.

    Acetamide Formation: Finally, the acetamide moiety is introduced by reacting the thioether intermediate with an amine, such as tetrahydrofuran-2-ylmethylamine, in the presence of an acylating agent like acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the acetamide moiety.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, acids, or bases can be used depending on the specific substitution reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the nitro or carbonyl groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.

Medicine

In medicinal chemistry, 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide could be investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, depending on its mechanism of action.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s effects could be mediated through binding to these targets, altering their activity or function.

Comparison with Similar Compounds

Similar Compounds

    2-((6-Phenylpyridazin-3-yl)thio)acetamide: Lacks the 3,4-dimethoxy substituents and the tetrahydrofuran moiety.

    2-((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)ethanol: Similar structure but with an ethanol group instead of the acetamide moiety.

Uniqueness

The presence of both the 3,4-dimethoxyphenyl group and the tetrahydrofuran-2-ylmethyl acetamide moiety makes 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide unique. These structural features may confer specific biological activities and chemical reactivity that are not present in similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-24-16-7-5-13(10-17(16)25-2)15-6-8-19(22-21-15)27-12-18(23)20-11-14-4-3-9-26-14/h5-8,10,14H,3-4,9,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUZWIPAQGMHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3CCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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